(+)-Lysergic acid

Description

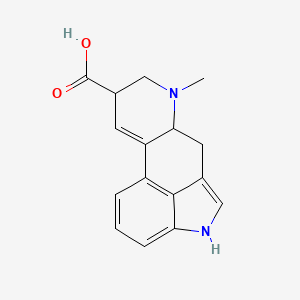

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGRKAFMISFKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016848 | |

| Record name | (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855612-60-1, 82-58-6 | |

| Record name | (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysergic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Enduring Significance of (+)-Lysergic Acid: A Technical Guide

Introduction

(+)-Lysergic acid, a chiral tetracyclic ergoline (B1233604) alkaloid, stands as a pivotal molecule in the history of neuroscience and pharmacology. Its discovery and the subsequent synthesis of its diethylamide derivative, lysergic acid diethylamide (LSD), unlocked new frontiers in the understanding of neurotransmission and consciousness. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies associated with this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of this compound is intrinsically linked to the study of ergot alkaloids, compounds produced by the fungus Claviceps purpurea, which grows on rye and other grains.

Isolation from Ergot Alkaloids: The initial isolation and characterization of ergot alkaloids began in the early 20th century. In 1918, Arthur Stoll at Sandoz Laboratories developed a method for the efficient separation and purification of ergotamine from fermented rye.[1] Subsequently, through hydrolysis of various ergot alkaloids, the common structural nucleus, lysergic acid, was identified.[2]

First Synthesis of LSD: In 1938, Swiss chemist Dr. Albert Hofmann, also at Sandoz in Basel, Switzerland, first synthesized lysergic acid diethylamide (LSD-25) as the 25th derivative in a series of lysergic acid amides.[3][4][5] His goal was to create a respiratory and circulatory stimulant (an analeptic).[4] However, initial pharmacological testing of LSD-25 did not reveal any properties of interest, and the compound was set aside.[5]

The Accidental Discovery of Psychoactive Effects: Five years later, on April 16, 1943, while re-synthesizing LSD-25, Dr. Hofmann accidentally absorbed a small amount of the substance, likely through his fingertips.[6][7] He experienced remarkable restlessness and dizziness, followed by a dream-like state with an "uninterrupted stream of fantastic pictures, extraordinary shapes with intense, kaleidoscopic play of colors."[7]

"Bicycle Day": The First Intentional Ingestion: To confirm that LSD-25 was the cause of his experience, on April 19, 1943, Hofmann intentionally ingested what he considered a very small dose: 0.25 milligrams (250 micrograms).[5][6] This resulted in a much more intense and overwhelming experience. His bicycle ride home from the laboratory that day, accompanied by his assistant, has become famously known as "Bicycle Day" and marks the first recorded LSD trip.[8]

Scientific Exploration and Controversy: Following the discovery of its profound psychoactive effects, LSD was introduced to the medical community by Sandoz as "Delysid" for use in psychiatric research.[9] It was explored as a tool to induce a "model psychosis" to better understand mental illness and as an adjunct to psychotherapy.[9][10] The structural similarity of LSD to serotonin (B10506), a neurotransmitter discovered in the brain in 1953, spurred significant research into the neurochemistry of the brain.[10][11] However, widespread recreational use in the 1960s led to its classification as a Schedule I controlled substance in the United States in 1970, effectively halting clinical research for several decades.[10] In recent years, there has been a resurgence of scientific interest in the therapeutic potential of LSD and other psychedelics for treating conditions such as depression, anxiety, and addiction.[10][11]

Quantitative Pharmacological Data

The potent effects of LSD are underpinned by its interactions with various neurotransmitter receptors, particularly within the serotonin system.

Receptor Binding Affinities

LSD exhibits high affinity for a range of serotonin (5-HT) and dopamine (B1211576) (D) receptors. The dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) |

| Serotonin Receptors | |

| 5-HT₁ₐ | 1.1[12] |

| 5-HT₂ₐ | 2.9[12] |

| 5-HT₂₋ | 4.9[12] |

| 5-HT₂C | 23[12] |

| 5-HT₅ₐ | 9 (in cloned rat tissues)[12] |

| 5-HT₆ | 2.3[12] |

| Dopamine Receptors | |

| D₁ | High Affinity (qualitative)[9] |

| D₂ | High Affinity (qualitative)[9] |

Table 1: Binding affinities (Kᵢ) of LSD for various human receptors. Data compiled from publicly available databases.

Pharmacokinetics of Oral LSD in Humans

Understanding the pharmacokinetic profile of LSD is crucial for interpreting its effects in clinical and research settings. The following table summarizes key pharmacokinetic parameters from studies in healthy volunteers.

| Dose (µg) | Cₘₐₓ (ng/mL) | tₘₐₓ (hours) | t₁/₂ (hours) | AUC₀-∞ (ng·h/mL) |

| 100 | 1.3 | 1.4 | 2.6 | 8.1 |

| 200 | 3.1 | 1.5 | 3.6 | 13 |

Table 2: Pharmacokinetic parameters of oral LSD in healthy human subjects. Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Data adapted from Dolder et al., 2017.[1][6][9][13][14]

Potency and Efficacy

The potency of a drug is often expressed as its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

| Assay | Parameter | Value |

| Subjective "Good Drug Effect" | EC₅₀ | ~0.67 ng/mL |

| Subjective "Bad Drug Effect" | EC₅₀ | ~2.5 ng/mL |

| 5-HT₂ₐ Receptor Activation (Calcium Flux) | EC₅₀ (5-HT) | 1.40 x 10⁻⁸ M |

Table 3: Potency and efficacy measures for LSD and serotonin. EC₅₀ values for subjective effects are from pharmacokinetic-pharmacodynamic modeling in humans.[6] The EC₅₀ for 5-HT at the 5-HT₂ₐ receptor is provided for comparison.[10]

Experimental Protocols

This section outlines the methodologies for key experiments related to this compound and its derivatives.

Isolation of Lysergic Acid from Ergot Alkaloids

The traditional method for obtaining lysergic acid involves the hydrolysis of ergot alkaloids.

Principle: Peptide-type ergot alkaloids (e.g., ergotamine, ergotoxine) are hydrolyzed under alkaline conditions to yield this compound and the corresponding peptide or amino acid moieties.

Protocol:

-

Hydrolysis: A mixture of crude ergot alkaloids is refluxed with a solution of potassium hydroxide (B78521) in a suitable solvent (e.g., aqueous ethanol) under an inert atmosphere.[15][16] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Extraction: After completion of the hydrolysis, the reaction mixture is cooled and acidified. The precipitated lysergic acid is then extracted with an organic solvent such as diethyl ether.[15]

-

Purification: The crude lysergic acid is purified by recrystallization from a suitable solvent system. Chromatographic methods, such as column chromatography on silica (B1680970) gel or a porous gel, can also be employed for further purification.[15][16]

Total Synthesis of (±)-Lysergic Acid (Woodward Synthesis)

The first total synthesis of lysergic acid was a landmark achievement in organic chemistry, accomplished by R.B. Woodward and his team in 1954.

Key Stages:

-

Construction of the Tricyclic Ketone (Uhle's Ketone): The synthesis begins with the construction of a key tricyclic intermediate, often referred to as Uhle's ketone or a derivative thereof.[17][18]

-

Introduction of the D-Ring Nitrogen: The nitrogen atom of the D-ring is introduced via a multi-step sequence.

-

D-Ring Cyclization: An intramolecular aldol (B89426) condensation reaction is employed to form the six-membered D-ring, completing the tetracyclic ergoline skeleton.[18]

-

Functional Group Manipulations: Subsequent steps involve the conversion of functional groups to install the carboxylic acid at C-8 and the N-methyl group at N-6.

-

Aromatization of the Indole (B1671886) Ring: The final step involves the dehydrogenation of the dihydroindole moiety to regenerate the aromatic indole ring system, yielding (±)-lysergic acid.[18]

Radioligand Binding Assay for the 5-HT₂ₐ Receptor

This assay is used to determine the affinity of a compound for the 5-HT₂ₐ receptor.

Principle: A radiolabeled ligand with known high affinity for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor).[19][20] The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT₂ₐ receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.[19][20]

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.[19]

-

Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.[19]

-

Data Analysis: The data are analyzed to determine the IC₅₀ and subsequently the Kᵢ value.

Functional Assay: Calcium Flux Assay for 5-HT₂ₐ Receptor Activation

This assay measures the functional activity of a compound at the 5-HT₂ₐ receptor.

Principle: The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[19] This leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT₂ₐ receptor are cultured and plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[10]

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ (maximum effect) values can be determined.

Signaling Pathways and Experimental Workflows

The psychoactive effects of LSD are primarily mediated by its action on the serotonin 5-HT₂ₐ receptor, which triggers a cascade of intracellular signaling events.

5-HT₂ₐ Receptor Signaling

dot

Caption: 5-HT₂ₐ Receptor Signaling Pathways Activated by LSD.

Experimental Workflow: From Ergot to Lysergic Acid

dot

Caption: Workflow for the Isolation of this compound from Ergot.

Logical Relationship: Discovery and Impact of LSD

dot

Caption: Logical Flow of the Discovery and Impact of LSD.

Conclusion

The discovery of this compound and the profound effects of its diethylamide derivative have had a lasting and complex impact on science and society. From its origins in the study of ergot alkaloids to its central role in the psychedelic revolution and its recent re-emergence as a potential therapeutic agent, the story of lysergic acid is a testament to the serendipitous nature of scientific discovery and the intricate relationship between chemistry, the brain, and consciousness. For researchers and drug development professionals, the rich history and complex pharmacology of this compound and its derivatives continue to offer valuable insights into the workings of the central nervous system and provide a foundation for the development of novel therapeutics.

References

- 1. d-nb.info [d-nb.info]

- 2. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 5. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]

- 6. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. researchgate.net [researchgate.net]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. [sonar.ch]

- 14. researchgate.net [researchgate.net]

- 15. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]

- 16. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]

- 17. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. benchchem.com [benchchem.com]

- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical formula and molar mass of (+)-Lysergic acid

An In-depth Technical Guide to (+)-Lysergic Acid

This guide provides a comprehensive overview of this compound, a precursor to a wide range of ergoline (B1233604) alkaloids. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological signaling pathways.

Chemical and Physical Properties

This compound, also known as D-lysergic acid, is a chiral compound produced by the ergot fungus and found in the seeds of various plants. It serves as a key precursor for the synthesis of numerous pharmaceuticals and psychedelic drugs, most notably lysergic acid diethylamide (LSD).

| Property | Value |

| Chemical Formula | C₁₆H₁₆N₂O₂ |

| Molar Mass | 268.316 g·mol⁻¹[1] |

| Melting Point | 238 to 240 °C (460 to 464 °F; 511 to 513 K)[1] |

| Acidity (pKa) | pKa₁ = 3.30, pKa₂ = 7.80[1] |

| Legal Status | Table I precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances[1] |

Experimental Protocols

Synthesis of (±)-Lysergic Acid

A concise, six-step synthesis of (±)-lysergic acid from commercially available materials has been developed, offering a practical route to this complex alkaloid. The general methodology involves the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative.[2][3][4]

Key Stages of Synthesis:

-

Coupling Reaction: A halopyridine and a 4-haloindole derivative are coupled as the initial step.

-

Dearomatization: Strategic dearomatization of the heteroaromatic starting materials serves as a key functionalization step.

-

Cyclization: The final tetracyclic core of lysergic acid is constructed through a cyclization reaction.

-

Hydrolysis: The final step involves the hydrolysis of an ester intermediate to yield lysergic acid.

This approach has been demonstrated to produce (±)-lysergic acid in a 12% overall yield.[2] For detailed experimental procedures, including reagent quantities and reaction conditions, consulting the primary literature from research groups such as Knight et al. is recommended.[2][3]

Analytical Methods

The analysis of lysergic acid and its derivatives is crucial for both pharmaceutical quality control and forensic applications. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the preferred methods for quantification and identification.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Samples, such as blotter papers containing LSD, are typically extracted with a methanol:water (1:1) mixture in an ultrasonic bath.[5] For other matrices, an acid-base extraction may be employed.

-

Chromatographic Conditions: A common mobile phase for the analysis of LSD is a mixture of acetonitrile (B52724) and a buffer solution.

-

Detection: Diode Array Detection (DAD) at a wavelength of 310 nm and Electrochemical Detection (ECD) are effective for quantifying LSD.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

These methods are considered the gold standard for the confirmation of lysergic acid derivatives due to their high sensitivity and specificity.[7]

-

LC-MS/MS is often preferred as it avoids the potential for thermal degradation of the analyte that can occur in GC-MS and does not typically require a derivatization step.[8]

-

These techniques allow for the identification and quantification of lysergic acid and its metabolites, such as 2-oxo-3-hydroxy-LSD (O-H-LSD), in biological samples.[8]

Signaling Pathways

The psychoactive effects of lysergic acid derivatives, particularly LSD, are primarily mediated through their interaction with the serotonin (B10506) receptor system.

Caption: Signaling cascade initiated by lysergic acid derivatives.

The primary molecular target for the hallucinogenic effects of compounds like LSD is the serotonin 5-HT2A receptor, where it acts as a partial agonist.[9][10] Activation of the 5-HT2A receptor is thought to mediate the profound changes in perception and mood associated with these substances. Additionally, evidence suggests that lysergic acid derivatives can activate TrkB signaling pathways, which are involved in neuroplasticity.[11] The downstream effects of receptor activation can involve the MAPK pathway, leading to changes in gene expression and ultimately contributing to increased neuronal plasticity.[12]

References

- 1. Lysergic acid - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Six-Step Synthesis of (±)-Lysergic Acid - American Chemical Society - Figshare [acs.figshare.com]

- 5. scielo.br [scielo.br]

- 6. oatext.com [oatext.com]

- 7. 8+ Ways to Drug Test for Acid: Detection Guide [jitsi.cmu.edu.jm]

- 8. mdpi.com [mdpi.com]

- 9. Lysergic acid diethylamide induces increased signalling entropy in rats’ prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psychedelic LSD activates neurotrophic signal but fails to stimulate neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Mechanism of Action of (+)-Lysergic Acid at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lysergic acid diethylamide (LSD) is a potent psychoactive compound that exerts its effects primarily through its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor family.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of LSD at various serotonin receptor subtypes, with a focus on its binding kinetics, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays used to characterize these interactions are provided, along with visual representations of signaling cascades and experimental workflows to facilitate understanding.

Introduction

LSD is a classic psychedelic that has garnered renewed interest for its potential therapeutic applications.[3][4] Its complex pharmacology is characterized by high-affinity binding to multiple serotonin receptor subtypes, as well as interactions with dopamine (B1211576) and adrenergic receptors.[5][6] The primary psychedelic effects of LSD are mediated by its agonist activity at the 5-HT2A receptor.[1][3][4] However, its interactions with other 5-HT receptors, such as 5-HT1A, 5-HT2B, and 5-HT6, contribute to its overall pharmacological profile.[7][8][9] This guide delves into the molecular intricacies of LSD's action at these receptors.

Binding Affinity and Functional Activity of this compound at Serotonin Receptors

LSD exhibits a broad binding profile across the serotonin receptor family, generally displaying high affinity.[7] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.[7]

The functional activity of LSD is complex; it acts as a partial agonist at several key serotonin receptors.[9] This means it binds to and activates the receptor, but elicits a response that is weaker than that of the endogenous full agonist, serotonin. This functional potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinities (Ki) of this compound for Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT1A | 1.1[7] |

| 5-HT2A | 2.9[7] |

| 5-HT2B | 4.9[7] |

| 5-HT2C | 23[7] |

| 5-HT5A | 9 (in cloned rat tissues)[7] |

| 5-HT6 | 2.3[7] |

Structural Basis of Interaction and Signaling Pathways

Structural studies, particularly the crystal structure of LSD bound to the human 5-HT2B receptor, have provided significant insights into its mechanism of action.[5] A key finding is the presence of a "lid" formed by the extracellular loop 2 (EL2) of the receptor, which covers the binding pocket after LSD has entered.[3][5] This "lid" is thought to be responsible for the exceptionally slow dissociation rate of LSD from the 5-HT2A and 5-HT2B receptors, contributing to its long-lasting effects.[5][10]

LSD's interaction with serotonin receptors triggers a cascade of intracellular signaling events. The specific pathways activated depend on the receptor subtype and can be biased towards certain signaling effectors.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

LSD also demonstrates biased agonism at the 5-HT2A receptor, preferentially activating the β-arrestin pathway to a stronger degree than serotonin.[3] Additionally, some studies suggest that LSD shows a preference for the phospholipase A2 (PLA2)-arachidonic acid (AA) pathway over the PLC-IP pathway.[1]

Figure 1: Simplified Gq signaling pathway of the 5-HT2A receptor activated by LSD.

Figure 2: β-Arrestin recruitment and signaling pathway following 5-HT2A receptor activation.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a GPCR that couples to inhibitory Gi/o proteins.[12][13] Upon activation by an agonist like LSD, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

Figure 3: Simplified Gi signaling pathway of the 5-HT1A receptor activated by LSD.

Experimental Protocols

The characterization of LSD's interaction with serotonin receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.[14] These assays involve competing a radiolabeled ligand with an unlabeled test compound (e.g., LSD) for binding to the receptor.

Figure 4: General experimental workflow for a radioligand binding assay.

Protocol:

-

Receptor Preparation:

-

Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue.[15][16]

-

Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a microplate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (LSD).[1]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.[17]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[18]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]

-

cAMP Functional Assay

cAMP functional assays are used to determine the effect of a ligand on the activity of adenylyl cyclase, which is modulated by Gi/o- and Gs-coupled receptors.[12][19] For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12][13]

Figure 5: General experimental workflow for a cAMP functional assay.

Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[12]

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[20]

-

-

Data Analysis:

β-Arrestin Recruitment Assay

β-arrestin recruitment assays measure the ability of a ligand to promote the interaction between an activated GPCR and β-arrestin proteins.[21] These assays are crucial for identifying biased agonism.

Figure 6: General experimental workflow for a β-arrestin recruitment assay.

Protocol:

-

Cell Line and Reagents:

-

Assay Procedure:

-

Plate the cells in a microplate and allow them to attach.

-

Add serial dilutions of the test compound (LSD) to the wells.

-

-

Incubation:

-

Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagents, which include a substrate for the complemented enzyme.

-

The recruitment of β-arrestin-EA to the activated GPCR-PK forces the complementation of the enzyme fragments, resulting in a functional enzyme that hydrolyzes the substrate to produce a chemiluminescent or fluorescent signal.[11]

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The mechanism of action of this compound at serotonin receptors is multifaceted, involving high-affinity binding to multiple receptor subtypes, partial agonism, and biased signaling. Its unique interaction with the 5-HT2A receptor, characterized by slow dissociation kinetics and a preference for certain signaling pathways, is central to its profound psychoactive effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of LSD and other serotonergic compounds, which is essential for advancing our understanding of their therapeutic potential and for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

- 4. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heffter.org [heffter.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. LSD's rapid antidepressant effects are modulated by 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. benchchem.com [benchchem.com]

- 15. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. benchchem.com [benchchem.com]

- 21. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Technical Guide to the Natural Sources and Isolation of (+)-Lysergic Acid from Claviceps purpurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lysergic acid, a tetracyclic ergoline (B1233604) alkaloid, is a pivotal precursor in the synthesis of numerous pharmaceuticals. Its primary natural source is the ergot fungus, Claviceps purpurea, which parasitizes rye and other cereals, forming sclerotia rich in a variety of ergot alkaloids. The isolation of this compound from these natural sources is a critical process for the pharmaceutical industry. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway in Claviceps purpurea, and detailed methodologies for its extraction, purification, and quantification. The presented experimental protocols are based on established scientific literature and patents, offering a comprehensive resource for researchers and professionals in drug development. Quantitative data on yields and purity are summarized in structured tables for clear comparison, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Natural Sources and Biosynthesis of this compound

Claviceps purpurea as a Natural Source

Claviceps purpurea is a fungus belonging to the Ascomycota phylum that infects the ovaries of various grasses, most notably rye (Secale cereale). The fungus replaces the grain with a dark, hardened mycelial mass known as a sclerotium, or ergot. These sclerotia contain a complex mixture of biologically active indole (B1671886) alkaloids, collectively known as ergot alkaloids. The total alkaloid content in ergot sclerotia can range from 0.15% to 0.5% of their dry weight.[1]

The ergot alkaloids are broadly classified into two main groups: the clavine alkaloids and the lysergic acid derivatives. This compound is the central molecular scaffold for the pharmacologically significant lysergic acid amides and peptide alkaloids (ergopeptines). While not the most abundant alkaloid in raw sclerotia, it is a key intermediate that can be obtained through the hydrolysis of more complex ergot alkaloids like ergotamine and ergotoxine.[2][3]

Biosynthesis of this compound in Claviceps purpurea

The biosynthesis of this compound in Claviceps purpurea is a complex enzymatic process that originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The pathway involves a series of enzymatic reactions, including prenylation, N-methylation, and a sequence of oxidations and rearrangements to form the tetracyclic ergoline ring system. The key intermediate, chanoclavine-I, undergoes further transformations to yield agroclavine (B1664434) and then elymoclavine. The final steps to lysergic acid are catalyzed by cytochrome P450 monooxygenases.[4]

Below is a diagram illustrating the biosynthetic pathway of this compound in Claviceps purpurea.

Caption: Biosynthetic pathway of this compound in Claviceps purpurea.

Isolation of this compound

The isolation of this compound from Claviceps purpurea can be approached in two primary ways: direct extraction from the sclerotia or, more commonly, by hydrolysis of the more abundant peptide ergot alkaloids present in the crude extract.

Extraction of Ergot Alkaloids from Sclerotia

The initial step involves the extraction of the total alkaloid content from the ground sclerotia. Various organic solvents and solvent systems have been employed for this purpose, with the choice of solvent influencing the efficiency and selectivity of the extraction.

Table 1: Comparison of Solvent Systems for Ergot Alkaloid Extraction

| Solvent System | Recovery Rate (Total Ergot Alkaloids) | Reference |

| Acetonitrile (B52724) / Ammonium (B1175870) Carbonate buffer (84:16, v/v) | 90-120% | [5] |

| Ethyl acetate (B1210297) / Methanol / 28% Aqueous Ammonia (75:5:7, v/v) | High recoveries | [6] |

| Dichloromethane / Ethyl acetate / Methanol / 28% Aqueous Ammonia (50:25:5:1, v/v) | High recoveries | [6] |

| Methanol / 0.013 M Aqueous Phosphoric Acid (7:3, v/v) | Lower than acetonitrile-based systems | [5] |

| Chloroform-Methanol-Ammonia | More stable for certain alkaloids | [5] |

| 2-Propanol / Lactic Acid | More stable for certain alkaloids | [5] |

Experimental Protocol: General Extraction of Ergot Alkaloids

-

Grinding: Dry sclerotia of Claviceps purpurea are finely ground to increase the surface area for solvent penetration.

-

Extraction: The powdered sclerotia are suspended in a suitable solvent system (e.g., acetonitrile/ammonium carbonate buffer) at a specific ratio (e.g., 1:10 w/v).

-

Agitation: The suspension is agitated for a defined period (e.g., 30-90 minutes) at room temperature to facilitate the dissolution of the alkaloids.[5]

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the alkaloids.

-

Concentration: The filtrate is concentrated under reduced pressure to yield a crude alkaloid extract.

Hydrolysis of Ergot Alkaloids to this compound

A common industrial practice is to hydrolyze the mixture of ergot peptide alkaloids to yield this compound. This is typically achieved through alkaline hydrolysis.

Table 2: Yield of this compound from Hydrolysis of Ergot Alkaloids

| Hydrolysis Method | Yield of this compound | Reference |

| Alkaline Hydrolysis (KOH) | 70-85% | [7][8] |

| Alkaline Hydrolysis with Sodium Dithionite (B78146) | 81-86.5% | [7] |

| Enzymatic Hydrolysis (Claviceps purpurea enzymes) | >90% | [9] |

Experimental Protocol: Alkaline Hydrolysis of Ergot Alkaloids [7][8]

-

Reaction Setup: A mixture of crude ergot alkaloids is dissolved in a 7 M potassium hydroxide (B78521) solution containing sodium dithionite in an inert atmosphere.

-

Heating: The mixture is heated to 98°C and stirred for 30-60 minutes in the dark.

-

Cooling and Concentration: The hydrolysate is cooled, and the volume is reduced by half under vacuum. The mixture is then refrigerated overnight.

-

Isolation of Lysergates: The precipitated resin containing potassium lysergate is collected.

-

Acidification: The resin is dissolved in water, and the pH is adjusted to precipitate this compound.

Purification of this compound

The crude this compound obtained after extraction and/or hydrolysis requires further purification to remove impurities and other ergot alkaloids. Column chromatography is a widely used technique for this purpose.

Table 3: Purification of this compound using Column Chromatography

| Chromatographic Method | Stationary Phase | Eluent | Yield | Purity | Reference |

| Gel Permeation Chromatography | Sephadex Gel G-10 | Water | 81% | 95% | [7] |

| Column Chromatography | Controlled Pore Glass | - | Highly effective | - | [10] |

| Column Chromatography | Silica Gel | - | Effective for isomer separation | - | [10] |

Experimental Protocol: Purification of this compound by Gel Permeation Chromatography [7]

-

Column Preparation: A chromatography column is packed with Sephadex Gel G-10 and equilibrated with water.

-

Sample Loading: The crude lysergic acid is dissolved in a minimal amount of 2% aqueous ammonium hydroxide and applied to the column.

-

Elution: The column is eluted with water.

-

Fraction Collection: The fluorescent fractions containing lysergic acid are collected.

-

Crystallization: The collected eluate is decolorized with activated charcoal, acidified with a saturated sodium bisulfite solution, and allowed to crystallize in a refrigerator.

-

Isolation: The crystalline d-lysergic acid is collected by filtration and dried.

Below is a diagram illustrating the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 4: HPLC Methods for the Analysis of Lysergic Acid

| HPLC Method | Column | Mobile Phase | Detection | Reference |

| HPLC-FLD | Phenyl-hexyl | Gradient of 0.02% aqueous ammonium bicarbonate and acetonitrile | Fluorescence | [2] |

| HPLC | C18 reversed-phase | Water with 0.1% (NH₄)₂CO₃ and 75% acetonitrile | UV (254 nm) | [11][12] |

Experimental Protocol: HPLC Analysis of this compound [11][12]

-

Sample Preparation: A known amount of the sample is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is used.

-

Mobile Phase: A gradient elution is performed using a mixture of water with 0.1% ammonium carbonate (Solvent A) and 75% acetonitrile (Solvent B).

-

Detection: The eluting compounds are monitored using a UV detector at 254 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.

Conclusion

The isolation of this compound from Claviceps purpurea is a well-established process that is fundamental to the production of a range of important pharmaceuticals. This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and detailed methodologies for the extraction, purification, and analysis of this key ergoline alkaloid. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating the development and optimization of efficient and scalable isolation strategies. Further research into the genetic engineering of Claviceps strains and the development of more selective and sustainable extraction and purification technologies will continue to advance this important area of natural product chemistry.

References

- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid | CoLab [colab.ws]

- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]

- 8. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]

- 9. US3201326A - Process for preparing lysergic acid - Google Patents [patents.google.com]

- 10. [Lysergic acids. II. Isolation and separation of lysergic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]

- 12. Construction of an efficient Claviceps paspali cell factory for lysergic acid production - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mind: Early Explorations into the Psychological Effects of Lysergic Acid Amides

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal era in the exploration of consciousness, largely driven by the discovery and initial investigation of lysergic acid amides. These potent psychoactive compounds, most notably lysergic acid diethylamide (LSD) and the naturally occurring lysergic acid amide (LSA or ergine), opened new and controversial avenues for understanding the human mind. This technical guide provides an in-depth analysis of the seminal early research into the psychological effects of these substances, focusing on the period from the 1940s to the early 1960s. It is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the initial methodologies, quantitative findings, and theoretical frameworks that shaped the course of psychedelic science.

Core Compounds and Early Discoveries

Lysergic acid amides are a class of chemical compounds derived from ergot alkaloids.[1] The two most prominent members in early psychological research were:

-

Lysergic Acid Diethylamide (LSD): First synthesized in 1938 by Swiss chemist Albert Hofmann at Sandoz Laboratories, its profound psychological effects were accidentally discovered by him in 1943.[2]

-

Lysergic Acid Amide (LSA or Ergine): A naturally occurring alkaloid found in the seeds of various species of morning glory (Rivea corymbosa, Ipomoea violacea) and Hawaiian baby woodrose (Argyreia nervosa).[1][3] Its psychoactive properties were investigated by Hofmann and others, revealing effects with some similarities to LSD, though generally considered to be less potent and more sedative in nature.[4]

Quantitative Data from Early Clinical Investigations

Table 1: Early Studies on Lysergic Acid Diethylamide (LSD)

| Study (Year) | Investigator(s) | Subjects | Dosage Range (µg) | Route of Administration | Key Reported Psychological Effects | Noteworthy Observations |

| Stoll (1947) | Werner A. Stoll | 16 healthy individuals, 6 schizophrenic patients | 20-130 | Oral | Euphoria, altered sensory perception (visual patterns), feelings of unreality, thought disturbances. | Schizophrenic patients appeared to have a higher tolerance to the psychological effects.[5] |

| Busch & Johnson (1950) | Anthony K. Busch & Warren C. Johnson | Psychotic patients | Not specified in abstract | Oral | Facilitation of recall of repressed memories and emotional release. | Proposed as an aid in psychotherapy.[6][7] |

| Sandison (1954) | Ronald A. Sandison | Patients with neuroses | 25-100 | Not specified in abstract | Release of unconscious material, re-experiencing of past events, altered body image. | Used within a psychotherapeutic framework.[8][9] |

| Rinkel et al. (1955) | Max Rinkel, Robert W. Hyde, Harry C. Solomon | Healthy volunteers | 1 µg/kg | Oral | Anxiety, perceptual distortions, feelings of depersonalization and derealization. | Investigated as a tool to induce "model psychoses."[2] |

| Isbell (1959) | Harris Isbell | Former morphine addicts | 1-2 µg/kg | Oral | Similar to psilocybin: euphoria, visual hallucinations, altered body image, anxiety. | Compared the subjective effects of LSD and psilocybin.[10] |

Table 2: Early Studies on Lysergic Acid Amide (LSA/Ergine)

| Study (Year) | Investigator(s) | Subjects | Dosage Range (mg) | Route of Administration | Key Reported Psychological Effects | Noteworthy Observations |

| Hofmann (1963) | Albert Hofmann | Self-experimentation | 2 | Intramuscular | Tired, dreamy state; inability to maintain clear thoughts; alterations in perception of objects and colors. | Effects were observed with the indole (B1671886) fraction extracted from Rivea corymbosa seeds.[11] |

Experimental Protocols of Key Early Studies

The following are detailed methodologies from seminal early research, reconstructed from available literature.

Werner A. Stoll's 1947 LSD Investigation

-

Objective: To systematically investigate the psychological effects of lysergic acid diethylamide in both healthy individuals and schizophrenic patients.

-

Subjects: 16 healthy volunteers and 6 patients diagnosed with schizophrenia.

-

Substance and Dosage: d-lysergic acid diethylamide tartrate. Dosages for healthy subjects were typically in the range of 20-30 µg, while schizophrenic patients received doses ranging from 20 to 130 µg.[5]

-

Administration: The substance was administered orally.

-

Procedure:

-

Subjects were observed in a clinical setting.

-

Psychological and physiological observations were recorded throughout the experience.

-

Subjective reports of the experience were documented.

-

-

Data Collection: Primarily qualitative, consisting of observational notes and subjective reports from the participants.

Albert Hofmann's 1963 LSA Self-Experimentation

-

Objective: To determine the psychoactive principles of the seeds of Rivea corymbosa.

-

Subject: Albert Hofmann and his laboratory assistant.

-

Substance and Dosage: An indole fraction extracted from the seeds of Rivea corymbosa. The self-administered dose that produced clear psychological effects was 2 mg.[11]

-

Administration: Intramuscular injection.

-

Procedure:

-

The indole fraction was isolated from the seeds using chromatographic techniques.

-

Initial small doses (starting from 0.1 mg) were self-administered to gauge the potency.

-

The dosage was gradually increased until discernible psychological effects were observed.

-

-

Data Collection: Subjective self-reports of the psychological and physiological effects.

Signaling Pathways and Mechanism of Action: Early Hypotheses

The precise molecular mechanisms of lysergic acid amides were not well understood in the early years of research. However, the structural similarity between LSD and serotonin (B10506) led to the formulation of the serotonin hypothesis by Woolley and Shaw in 1954. This groundbreaking theory proposed that the psychological effects of LSD were due to its interference with the action of serotonin in the brain.

Early research suggested that LSD acts as an agonist or partial agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[2][12] The prolonged duration of LSD's effects was hypothesized to be related to its pseudo-irreversible binding to these receptors.[13]

Below is a simplified representation of the early understanding of the proposed signaling pathway.

Experimental Workflow: A General Model from Early Research

The following diagram illustrates a generalized workflow for the early human experiments with lysergic acid amides.

Conclusion

The pioneering research on lysergic acid amides in the mid-20th century laid a complex and often controversial foundation for the field of psychedelic science. While lacking the rigorous controls of modern clinical trials, these early studies provided invaluable initial insights into the profound psychological effects of these compounds. The work of investigators like Hofmann, Stoll, and others not only characterized the subjective experiences induced by LSD and LSA but also spurred the development of neurochemical hypotheses of brain function that continue to be explored today. This guide serves as a testament to their groundbreaking, albeit nascent, efforts to map the uncharted territories of the human psyche. Further research, building upon these historical foundations with contemporary methodologies, is essential to fully understand the therapeutic potential and risks associated with this unique class of molecules.

References

- 1. Ergine - Wikipedia [en.wikipedia.org]

- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ipomoea violacea: Basic Info | Psycheplants | ICEERS [iceers.org]

- 5. shaunlacob.com [shaunlacob.com]

- 6. L.S.D. 25 as an aid in psychotherapy; preliminary report of a new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L.S.D. 25 as an aid in psychotherapy; preliminary report of a new drug. | Semantic Scholar [semanticscholar.org]

- 8. Psychological Aspects of the Lsd Treatment of the Neuroses | Journal of Mental Science | Cambridge Core [cambridge.org]

- 9. Psychological aspects of the LSD treatment of the neuroses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the reactions induced by psilocybin and LSD-25 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. samorini.it [samorini.it]

- 12. LSD - Wikipedia [en.wikipedia.org]

- 13. Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Legal Status and Scheduling of (+)-Lysergic Acid as a Precursor Chemical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the legal status, scheduling, and control measures pertaining to (+)-lysergic acid, a primary precursor in the synthesis of lysergic acid diethylamide (LSD). The document details international and national regulations, presents quantitative data in structured tables, outlines experimental protocols for its synthesis and analysis, and includes visualizations of regulatory workflows and control structures.

Legal Status and Scheduling

This compound is subject to stringent regulatory controls globally due to its crucial role in the illicit manufacture of LSD. International treaties and national laws are in place to prevent its diversion from legitimate commerce.

International Control

The United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 is the primary international treaty governing the control of precursor chemicals.[1][2][3] Under this convention, this compound is classified as a Table I precursor . This classification signifies that it is a critical chemical in the illicit manufacture of controlled substances and is subject to the highest level of international control. Parties to the convention are obligated to implement measures to monitor the manufacture and distribution of Table I substances.

United States

In the United States, the Drug Enforcement Administration (DEA) is responsible for the regulation of controlled substances and precursor chemicals under the Controlled Substances Act (CSA).[4][5] this compound is classified as a Schedule III controlled substance .[6] This scheduling indicates that it has a potential for abuse, but less than substances in Schedules I and II. Schedule III substances also have a currently accepted medical use in treatment in the United States.

The CSA and its implementing regulations, particularly Title 21 Code of Federal Regulations (CFR), establish strict requirements for the handling, distribution, and record-keeping of Schedule III substances.[6][7][8][9][10]

European Union

The European Union regulates precursor chemicals through Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005, which align with the 1988 UN Convention.[1][2][3][11] Within this framework, this compound is classified as a Category 1 precursor .[11] This is the most stringently controlled category and imposes significant obligations on operators who produce, possess, or trade these substances. These obligations include licensing, detailed record-keeping, and the reporting of suspicious transactions.[1][11]

Data Presentation

The following tables summarize key quantitative data related to the regulation and properties of this compound.

Table 1: International and National Scheduling of this compound

| Jurisdiction | Regulatory Body | Classification | Key Implications |

| International | United Nations | Table I Precursor | High level of international monitoring and control of trade. |

| United States | Drug Enforcement Administration (DEA) | Schedule III Controlled Substance | Strict prescription, record-keeping, and security requirements. |

| European Union | European Commission | Category 1 Precursor | Requires licensing for handling and mandatory reporting of suspicious transactions. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [12] |

| Molar Mass | 268.31 g/mol | [12] |

| Melting Point | 238-240 °C (decomposes) | [13][14] |

| pKa | pKa1 = 3.3 (carboxyl group), pKa2 = 7.8 (indole nitrogen) | [13] |

| Solubility | Soluble in polar organic solvents (e.g., pyridine, ethanol, methanol).[12][15] Insoluble in water.[15][16] | [12][15][16] |

| Appearance | White crystalline solid | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound (Woodward Synthesis, adapted)

This protocol is a summarized adaptation of the landmark total synthesis of lysergic acid by R.B. Woodward. This is a complex, multi-step synthesis and should only be attempted by qualified chemists in a controlled laboratory setting with all necessary safety precautions.

Materials and Reagents:

-

Indole-3-propionic acid

-

Ethanol

-

Hydrogen chloride

-

N-Benzoyl-L-tryptophan

-

Acetic anhydride

-

Sodium acetate

-

Hydrazine hydrate

-

Sodium nitrite

-

Hydrochloric acid

-

Diethylamine

-

Lithium aluminum hydride

-

Various organic solvents (e.g., benzene, ether, chloroform)

Procedure:

-

Preparation of the Tetracyclic Ketone: The synthesis begins with the construction of the core tetracyclic ergoline (B1233604) ring system. This is achieved through a series of reactions starting from indole-3-propionic acid, involving cyclizations and functional group manipulations to form the A, B, C, and D rings of the ergoline nucleus.[18][19][20][21]

-

Introduction of the Carboxyl Group: Once the tetracyclic ketone is formed, the carboxyl group at position 8 is introduced. This is a critical step that involves a series of stereocontrolled reactions to ensure the correct configuration of the final product.[18][19][20][21]

-

Resolution of Enantiomers: The synthesis typically produces a racemic mixture of lysergic acid and its enantiomer. A resolution step, often involving the formation of diastereomeric salts with a chiral resolving agent, is necessary to isolate the desired this compound.

-

Purification: The final product is purified through recrystallization to obtain this compound of high purity.

Analytical Detection and Quantification of this compound by HPLC

This protocol outlines a general method for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[22][23]

Instrumentation and Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) carbonate buffer (or other suitable buffer)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Preparation: For analysis of a sample, dissolve a known quantity in the mobile phase. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analyte.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and ammonium carbonate buffer is typically used. The exact gradient program will depend on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at ~310 nm and emission at ~420 nm.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows related to the control of this compound.

Caption: Control hierarchy for this compound.

Caption: Reporting suspicious transactions workflow.

References

- 1. Monitoring trade in drug precursors within the European Union | EUR-Lex [eur-lex.europa.eu]

- 2. Drug Precursor EU legislation - Your Gate to Europe [eeuropa.org]

- 3. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]

- 4. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 5. LSD - Wikipedia [en.wikipedia.org]

- 6. 21 CFR § 1304.03 - Persons required to keep records and file reports. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. eCFR :: 21 CFR Part 1304 -- Records and Reports of Registrants [ecfr.gov]

- 8. 21 CFR Part 1304 - RECORDS AND REPORTS OF REGISTRANTS | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 9. ecfr.io [ecfr.io]

- 10. GovInfo [govinfo.gov]

- 11. Drug precursors regulated by the EU: 2 new substances [eqgest.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Lysergic acid - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. US2265217A - D - lysergic acid - - Google Patents [patents.google.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synarchive.com [synarchive.com]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. Determination of lysergic acid diethylamide in body fluids by high-performance liquid chromatography and fluorescence detection--a more sensitive method suitable for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Pioneers of the Ergot Alkaloids: A Technical Guide to the History of Lysergic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal contributions of key researchers in the history of lysergic acid chemistry. From the initial isolation of ergot alkaloids to the total synthesis of lysergic acid and the discovery of its potent psychoactive derivatives, this document provides a comprehensive overview of the pivotal experiments that have shaped our understanding of this complex and influential class of molecules. Detailed experimental protocols, quantitative data, and visualizations of key molecular pathways are presented to offer a thorough resource for professionals in the field.

Arthur Stoll: The Foundation of Ergot Alkaloid Chemistry

Arthur Stoll, working at Sandoz Laboratories, laid the groundwork for all subsequent research on lysergic acid by developing the first successful method for isolating pure ergot alkaloids from the ergot fungus (Claviceps purpurea). His pioneering work in the early 20th century transformed the study of these compounds from the realm of crude extracts to the precise science of pure chemical entities.[1][2][3]

Experimental Protocol: Isolation of Ergotamine

Stoll's patented method, a cornerstone of industrial ergot alkaloid production, involved a multi-step extraction and purification process.[1][4] While the original patents provide the framework, the following protocol is a generalized representation of his approach:

Objective: To isolate crystalline ergotamine from ergot fungus.

Methodology:

-

Defatting: Powdered ergot sclerotia are first treated with a non-polar solvent, such as petroleum ether or benzene, to remove fatty constituents, which do not dissolve the alkaloids.[5]

-

Acidification and Extraction: The defatted ergot powder is then acidified, often with tartaric acid or aluminum sulfate, to convert the alkaloids into their water-soluble salts.[3][6] This allows for their separation from other plant materials.

-

Basification and Extraction: The acidic aqueous extract is then made alkaline, typically with sodium carbonate, to liberate the free alkaloid bases.[5] These are then extracted into an organic solvent like diethyl ether.[5]

-

Purification and Crystallization: The organic extract is concentrated, and the crude ergotamine is precipitated. Recrystallization from a solvent mixture, such as acetone-water, yields pure crystalline ergotamine.[3]

Logical Workflow for Stoll's Ergotamine Isolation:

Albert Hofmann: The Synthesis and Serendipitous Discovery of LSD

Albert Hofmann, a chemist at Sandoz working under Arthur Stoll, is undoubtedly the most famous figure in the history of lysergic acid chemistry.[7] While investigating derivatives of lysergic acid for potential analeptic (respiratory and circulatory stimulant) properties, he synthesized lysergic acid diethylamide (LSD) in 1938.[7][8] The compound was initially shelved after showing no remarkable effects in animal studies.[8] It was not until five years later, on April 16, 1943, that a "peculiar presentiment" led him to re-synthesize LSD-25.[9] An accidental exposure to a small amount of the substance led to the discovery of its profound psychoactive effects.[9]

Experimental Protocol: Semi-Synthesis of Lysergic Acid Diethylamide (LSD-25)

Hofmann's synthesis was a semi-synthesis, starting from naturally derived lysergic acid. The key transformation is the formation of an amide bond between the carboxyl group of lysergic acid and diethylamine (B46881).

Objective: To synthesize lysergic acid diethylamide from lysergic acid.

Methodology:

-

Activation of the Carboxylic Acid: Lysergic acid is first converted to a more reactive acyl derivative. This is typically achieved by treating it with a reagent like phosphoryl chloride or a peptide coupling agent to form an acyl azide (B81097) or a mixed anhydride.

-

Amidation: The activated lysergic acid derivative is then reacted with diethylamine in a suitable solvent. The diethylamine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the diethylamide.

-

Purification: The crude LSD is then purified, often by chromatography, to remove any unreacted starting materials and byproducts.

Robert Burns Woodward: The First Total Synthesis of Lysergic Acid

The first total synthesis of lysergic acid, a landmark achievement in organic chemistry, was reported in 1954 by the research group of Nobel laureate Robert Burns Woodward.[10][11] This multi-step synthesis, starting from simple, commercially available precursors, confirmed the complex tetracyclic structure of lysergic acid.[11]

Experimental Protocol: Key Steps in the Woodward Total Synthesis

The complete synthesis is extensive, but a few key strategic steps are highlighted below. The full experimental details can be found in the 1956 publication in the Journal of the American Chemical Society.[12]

Key Stages of the Woodward Synthesis:

-

Construction of the Tricyclic Ketone Intermediate: The synthesis begins with the construction of a key tricyclic ketone intermediate. This involves a Friedel-Crafts acylation to form one of the rings.[9]

-

Formation of the D-Ring: A critical step involves the formation of the fourth ring (the D-ring). This was achieved through a series of reactions including an aldol (B89426) condensation.[10]

-

Introduction of the Carboxylic Acid and Final Steps: The final stages of the synthesis involve the introduction of the carboxylic acid group at the C8 position and the dehydrogenation of a dihydroindole intermediate to form the indole (B1671886) ring system of lysergic acid.[10]

Quantitative Data from Woodward's Synthesis:

| Step | Reaction | Reagents | Yield (%) |

| 1 | Hydrogenation | H₂, NaOH, Raney Ni | - |

| 2 | Benzoylation | BzCl, NaOH | 70% (2 steps) |

| 3 | Acyl Chloride Formation | SOCl₂ | - |

| 4 | Friedel-Crafts Acylation | AlCl₃, CS₂ | 77% (2 steps) |

| 5 | Bromination | PyrHBr₃, AcOH | 69% |

| 6 | Photochemical Reaction | hν, PhH | 71% |

| 7 | Hydrolysis | HCl, H₂O | 77% |

| 8 | Aldol Condensation | NaOMe, MeOH | 69% |

| 9 | Acetylation | Ac₂O | 82% |

| 10 | Reduction | NaBH₄, HCl | 79% |

| 11 | Thionyl Chloride Reaction | SOCl₂ | - |

| 12 | Cyanation | NaCN, HCN | 54% (2 steps) |

| 13 | Hydrolysis | H₂SO₄, H₂O, MeOH | 53% |

| 14 | Dehydrogenation | KOH, deactivated Raney Ni, Na₃AsO₄ | 30% |

Data compiled from SynArchive.[10]

Logical Flow of Woodward's Lysergic Acid Synthesis:

References

- 1. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Six-Step Synthesis of (±)-Lysergic Acid | CoLab [colab.ws]

- 5. US2809920A - Process for the preparation of ergotamine, ergotaminine and ergometrine by saprophytic culture of ergot (claviceps purpurea [fr] tul.) in vitro and isolation of the alkaloids thus produced - Google Patents [patents.google.com]

- 6. Harmine - Wikipedia [en.wikipedia.org]

- 7. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 8. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]

- 9. LSD Synthesis and Discovery: What You May Not Know About It [chemistryhall.com]

- 10. synarchive.com [synarchive.com]

- 11. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

The Ergoline Core of (+)-Lysergic Acid: A Deep Dive into its Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetracyclic ergoline (B1233604) ring system, the structural cornerstone of the pharmacologically significant natural product (+)-lysergic acid, has been a subject of intense scientific scrutiny for decades. Its complex architecture and potent biological activity have driven the development of sophisticated analytical and synthetic methodologies. This technical guide provides a comprehensive overview of the pivotal experiments and techniques that have been instrumental in unraveling the intricate structure of the ergoline core of this compound.

The Architectural Blueprint: Unveiling the Ergoline Skeleton

The definitive three-dimensional arrangement of atoms within the ergoline core was established through a combination of classical chemical degradation studies and modern spectroscopic and crystallographic techniques.

Data Presentation: Key Structural and Spectroscopic Parameters

The following tables summarize the key quantitative data that collectively define the structure of the ergoline core of this compound.

Table 1: Crystallographic Data for the Ergoline Core of this compound Tartrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 14.368(3) |

| b (Å) | 6.626(1) |

| c (Å) | 12.300(2) |

| β (°) | 115.60(1) |

| Z | 4 |

Table 2: Representative Bond Lengths and Angles of the Ergoline Core

| Bond | Length (Å) | Angle | Angle (°) |

| C(2)-C(3) | 1.39 | C(2)-C(7)-C(8) | 121.8 |

| C(5)-N(6) | 1.47 | C(4)-C(5)-N(6) | 111.2 |

| C(8)-C(9) | 1.52 | C(9)-C(10)-C(5) | 110.9 |

| C(10)-C(11) | 1.53 | N(1)-C(2)-C(7) | 108.5 |

| N(1)-C(13) | 1.38 | C(12)-C(13)-N(1) | 109.1 |

Note: These are representative values and can vary slightly depending on the specific salt or derivative analyzed.

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for the Ergoline Core of Lysergic Acid Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 6.85 (d) | 122.5 |

| 4 | 3.20 (m), 2.80 (m) | 31.5 |

| 5 | 3.55 (m) | 67.2 |

| 7 | 3.15 (m), 2.95 (m) | 48.9 |

| 8 | 3.40 (m) | 43.2 |

| 9 | 6.30 (s) | 110.8 |

| 10 | 2.65 (m) | 35.6 |

| 11 | 7.20 (d) | 125.1 |

| 12 | 7.05 (t) | 119.5 |

| 13 | 7.15 (t) | 118.2 |

| 14 | 10.8 (s, NH) | 135.8 |

| N(6)-CH₃ | 2.50 (s) | 43.5 |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific derivative of lysergic acid being analyzed.[2][3][4]

The Path to Discovery: Key Experimental Protocols

The structural elucidation of the ergoline core was a multi-faceted process, relying on both degradative and non-degradative methods.

Chemical Degradation: A Classical Approach

Early structural insights were gained through chemical degradation, a process of systematically breaking down the molecule into smaller, identifiable fragments. The work of Jacobs and Craig was particularly seminal in this area.[5]

This classical technique was crucial for determining the nature of the nitrogen-containing heterocyclic rings.

-

Exhaustive Methylation: The alkaloid is treated with an excess of methyl iodide. The nitrogen atoms are successively methylated to form quaternary ammonium (B1175870) iodides.

-

Formation of Hydroxide (B78521): The quaternary ammonium iodide is treated with moist silver oxide (Ag₂O) to replace the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide.

-

Hofmann Elimination: The quaternary ammonium hydroxide is heated, typically to 100-200°C. This induces an elimination reaction (E2), where a β-hydrogen is abstracted by the hydroxide ion, leading to the cleavage of a carbon-nitrogen bond and the formation of an alkene and a tertiary amine.

-

Iterative Degradation: The process of exhaustive methylation and Hofmann elimination is repeated until the nitrogen atom is expelled from the ring system as trimethylamine. The resulting unsaturated hydrocarbon fragments provide vital clues about the original carbon skeleton.

Spectroscopic and Spectrometric Analysis

The advent of modern analytical techniques provided non-destructive methods for detailed structural characterization.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms.

-

Sample Preparation: A small sample of this compound or a suitable derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-